molecular formula C9H14N2 B066588 (2S)-2-pyridin-2-ylbutan-2-amine CAS No. 190524-24-4

(2S)-2-pyridin-2-ylbutan-2-amine

Cat. No.: B066588
CAS No.: 190524-24-4
M. Wt: 150.22 g/mol
InChI Key: GCYQSVQWRXALCV-VIFPVBQESA-N
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Description

(S)-2-(2-Pyridyl)butan-2-amine is a chiral amine compound featuring a pyridine ring attached to a butan-2-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(2-Pyridyl)butan-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable pyridine derivative.

    Chiral Resolution: The chiral center is introduced using asymmetric synthesis or chiral resolution techniques.

    Amine Introduction: The amine group is introduced through reductive amination or other suitable methods.

Industrial Production Methods: Industrial production of (S)-2-(2-Pyridyl)butan-2-amine may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts to ensure high enantiomeric purity.

Types of Reactions:

    Oxidation: (S)-2-(2-Pyridyl)butan-2-amine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents used.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

(S)-2-(2-Pyridyl)butan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(2-Pyridyl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s biological activity and chemical reactivity.

Comparison with Similar Compounds

    ®-2-(2-Pyridyl)butan-2-amine: The enantiomer of (S)-2-(2-Pyridyl)butan-2-amine, with different stereochemistry.

    2-(2-Pyridyl)ethanamine: A structurally similar compound with a shorter carbon chain.

    2-(2-Pyridyl)propan-2-amine: Another related compound with a different carbon chain length.

Uniqueness: (S)-2-(2-Pyridyl)butan-2-amine is unique due to its specific chiral center and the presence of the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

190524-24-4

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

(2S)-2-pyridin-2-ylbutan-2-amine

InChI

InChI=1S/C9H14N2/c1-3-9(2,10)8-6-4-5-7-11-8/h4-7H,3,10H2,1-2H3/t9-/m0/s1

InChI Key

GCYQSVQWRXALCV-VIFPVBQESA-N

Isomeric SMILES

CC[C@@](C)(C1=CC=CC=N1)N

SMILES

CCC(C)(C1=CC=CC=N1)N

Canonical SMILES

CCC(C)(C1=CC=CC=N1)N

Synonyms

2-Pyridinemethanamine,alpha-ethyl-alpha-methyl-,(S)-(9CI)

Origin of Product

United States

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